

Prometon: An In-Depth Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Prometon

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This technical guide provides a comprehensive overview of the environmental fate and transport of **Prometon**, a non-selective, pre- and post-emergent systemic herbicide.^{[1][2]} Used for the control of a wide range of annual and perennial broadleaf weeds and grasses, **Prometon** is primarily applied in non-cropping situations such as industrial sites and rights-of-way.^{[2][3][4]} Its mechanism of action involves the inhibition of photosynthesis.^{[2][4]} Understanding the environmental behavior of this compound is critical for assessing its potential ecological impact.

Physicochemical Properties

The environmental behavior of **Prometon** is governed by its physicochemical properties, which are summarized in the table below.

Property	Value	Reference
Molecular Formula	C10H19N5O	[3]
Molecular Weight	225.29 g/mol	[3]
Water Solubility	620 - 750 mg/L at 20-22 °C	[1][5][6]
Vapor Pressure	2.3×10^{-6} - 3.1×10^{-6} mm Hg at 20 °C	[1][3]
Henry's Law Constant	9.1×10^{-10} atm-cu m/mole	[3]
log Kow (Octanol-Water Partition Coefficient)	2.69 - 2.99	[3][6]
pKa (Acid Dissociation Constant)	4.3 at 21 °C	[3][6]

Environmental Fate and Transport

Prometon's journey through the environment is a complex interplay of various physical, chemical, and biological processes. These processes dictate its persistence, mobility, and ultimate transformation in different environmental compartments.

Degradation

The breakdown of **Prometon** in the environment occurs through several pathways, with biodegradation and photodegradation being the most significant.

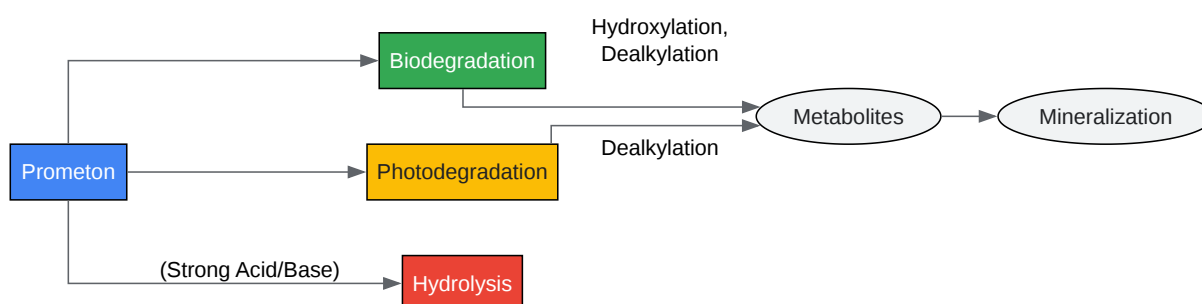
Biodegradation: Microbial degradation of **Prometon** in soil involves hydrolytic cleavage of the methoxy group to form hydroxy metabolites and dealkylation of the side chains.[3] While several soil bacteria and fungi are known to degrade **Prometon**, it is considered to be a persistent compound.[1][3] The methoxy-s-triazines, like **Prometon**, are generally more resistant to biodegradation than other triazine herbicides.[3] The reported average soil half-life can be as long as 932 days.[3]

Photodegradation: **Prometon** can be degraded by ultraviolet (UV) radiation.[3] In aqueous solutions, its photodegradation is enhanced in the presence of substances like ferric ions, which promote the formation of hydroxyl radicals.[7] On soil surfaces, **Prometon** has a

photodegradation half-life of approximately 46.8 days, yielding 6-methoxy-N-(1-methylethyl)-1,3,5-triazine-2,4-diamine as a product.[3]

Hydrolysis: **Prometon** is stable to hydrolysis at 20°C in neutral, slightly acidic, or slightly alkaline media.[3] However, it can be hydrolyzed under warmer conditions in the presence of strong acids or alkalis.[3]

A simplified overview of **Prometon**'s degradation pathways is presented below.



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Prometon Degradation Pathways

Mobility

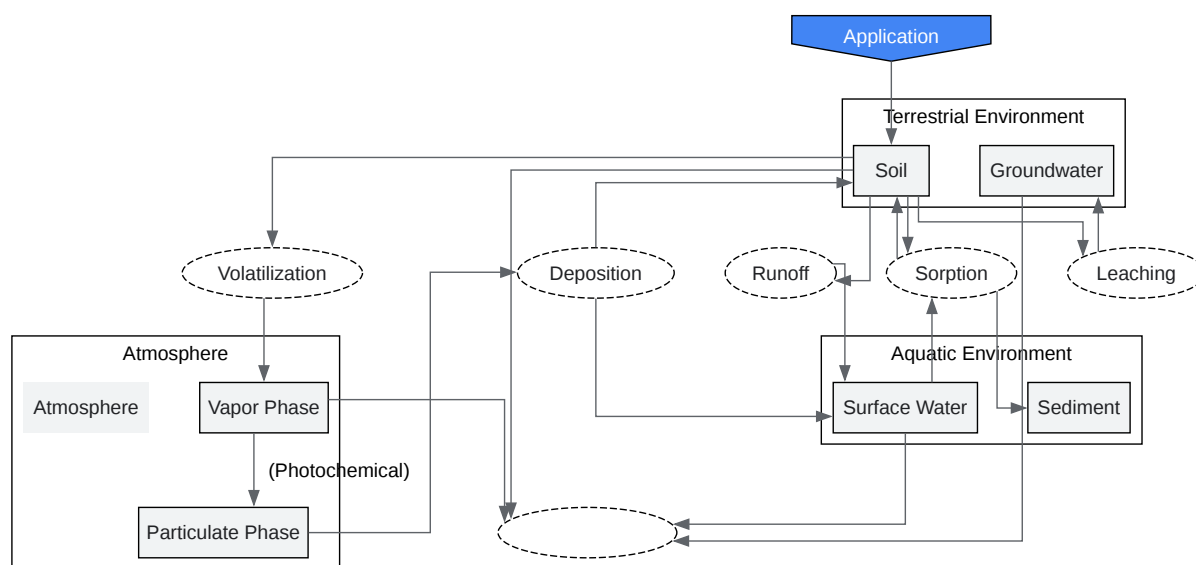
Soil: **Prometon** is expected to have low to moderate mobility in soil.[3] The organic carbon-water partitioning coefficient (K_{oc}) values for **Prometon** have been reported to range from 305 to 572, with a mean of 524.3 in 29 different soils.[3] The soil sorption coefficient (K_d) has been reported with a mean of 4.86.[3] **Prometon** can adsorb to soil humic acids through various forces, including ionic and hydrogen bonding, as well as electron donor-acceptor interactions.[3]

Water: Due to its moderate water solubility, **Prometon** has the potential to move from the site of application into surface and groundwater.[1][2] In aquatic environments, it is expected to adsorb to suspended solids and sediment.[3] **Prometon** has been frequently detected in both surface water and groundwater in urban and agricultural areas.[8]

Air: With a low vapor pressure and Henry's Law constant, **Prometon** is not expected to be highly volatile from moist soil or water surfaces.[3] However, it can exist in both the vapor and

particulate phases in the atmosphere.[3] In the vapor phase, it can be degraded by photochemically-produced hydroxyl radicals with an estimated half-life of about 10 hours.[3] Particulate-phase **Prometon** can be removed from the atmosphere through wet or dry deposition.[3]

The following diagram illustrates the key transport and fate processes of **Prometon** in the environment.



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Environmental Fate and Transport of **Prometon**

Bioaccumulation

Prometon has a low potential for bioconcentration in aquatic organisms.[3] The estimated bioconcentration factor (BCF) in fish is 19, and a BCF of 69 has also been reported.[1][2][3] These values suggest that **Prometon** is not likely to significantly accumulate in the tissues of aquatic organisms.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the environmental fate and transport of **Prometon**.

Table 1: Soil Mobility and Persistence

Parameter	Value	Soil Type	Reference
Koc (mL/g)	305	San Joaquin Sandy Loam	[3]
395	Tujunga Loamy Sand	[3]	
572	Hanford Sandy Loam	[3]	
524.3 (mean)	29 Soils	[3]	
Kd (mL/g)	4.86 (mean)	59 measurements	[3]
Soil Half-Life (days)	932 (average)	-	[3]
Photodegradation Half-Life on Soil (days)	46.8	Sandy Loam	[3]

Table 2: Aquatic Fate and Bioaccumulation

Parameter	Value	Organism/Medium	Reference
Water Solubility (mg/L)	620 - 750	Water at 20-22 °C	[1][5][6]
Bioconcentration Factor (BCF)	19 (estimated)	Fish	[3]
69	-	[1][2]	

Experimental Protocols

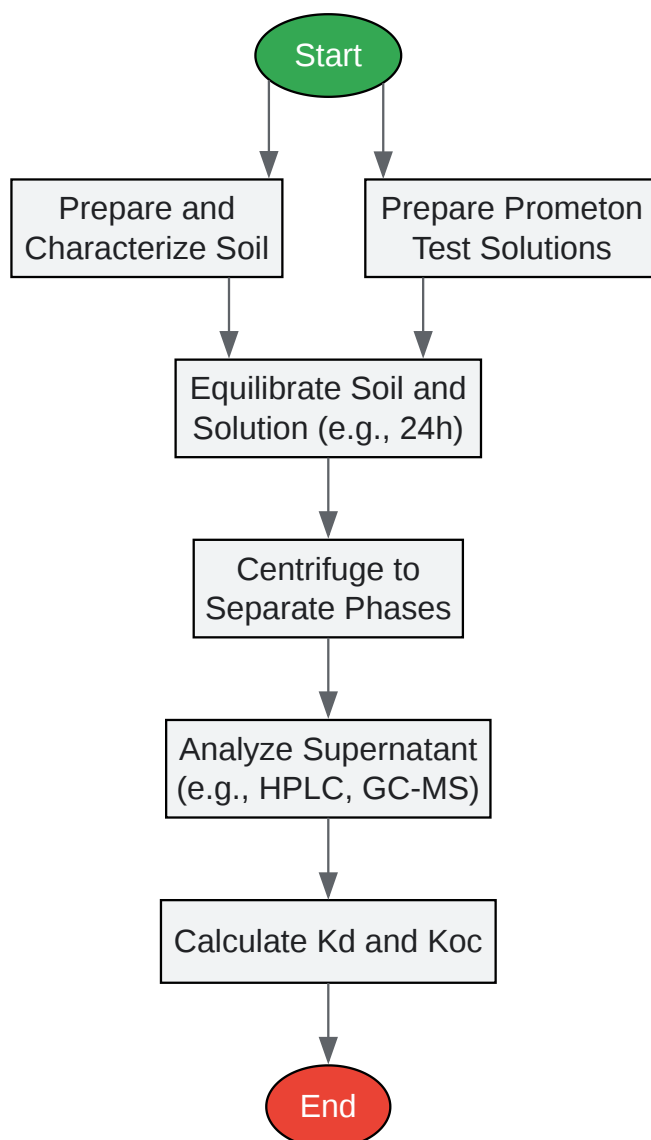
Detailed experimental protocols for determining the environmental fate of pesticides are outlined in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). The following sections describe generalized methodologies for key experiments based on these guidelines and available literature.

Soil Sorption/Desorption (OECD 106)

The soil sorption and desorption of **Prometon** is typically determined using a batch equilibrium method.

- **Soil Preparation:** A series of representative soils are air-dried and sieved (e.g., <2 mm). Key soil properties such as organic carbon content, pH, and texture are determined.
- **Solution Preparation:** A stock solution of **Prometon** in a suitable solvent is prepared. A series of aqueous test solutions of known concentrations are made by diluting the stock solution, often in a 0.01 M CaCl₂ solution to mimic soil solution ionic strength.
- **Equilibration:** A known mass of soil is placed in a centrifuge tube with a known volume of the **Prometon** test solution. The tubes are agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to reach equilibrium.
- **Analysis:** After equilibration, the tubes are centrifuged to separate the solid and liquid phases. The concentration of **Prometon** remaining in the supernatant is determined using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Calculation:** The amount of **Prometon** sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The soil sorption coefficient (K_d) is calculated as the ratio of the concentration of **Prometon** in the soil to the concentration in the water at equilibrium. The organic carbon-water partitioning coefficient (K_{oc}) is then calculated by normalizing K_d to the fraction of organic carbon in the soil.
- **Desorption:** For desorption studies, the supernatant is replaced with a fresh solution without **Prometon**, and the process of equilibration and analysis is repeated.

The workflow for a typical soil sorption experiment is depicted below.



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Experimental Workflow for Soil Sorption Study

Aerobic Soil Biodegradation (OECD 307)

- **Soil Collection and Preparation:** Fresh, biologically active soil is collected and sieved. The soil moisture is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
- **Test System Setup:** A known amount of the prepared soil is placed in incubation vessels.

- Application of Test Substance: A solution of radiolabeled (e.g., ^{14}C) **Prometon** is applied to the soil to achieve a desired concentration.
- Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) with a continuous supply of CO_2 -free, humidified air.
- Sampling and Analysis: At regular intervals, replicate soil samples are removed and extracted with appropriate solvents. The extracts are analyzed for the parent **Prometon** and its degradation products using techniques like HPLC with radiometric detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS). The evolved $^{14}\text{CO}_2$ is trapped in a suitable absorbent and quantified by liquid scintillation counting to assess mineralization.
- Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT_{50}).

Photodegradation on Soil (Based on EPA Guideline 835.2350)

- Soil Preparation: A thin layer of a representative soil is applied to a suitable surface (e.g., glass plates).
- Application of Test Substance: A solution of **Prometon** is uniformly applied to the soil surface.
- Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Control samples are kept in the dark.
- Sampling and Extraction: At various time points, soil samples are collected from both the irradiated and dark control plates. The soil is extracted with an appropriate solvent.
- Analysis: The concentration of **Prometon** and any major photoproducts in the extracts is determined by a suitable analytical method (e.g., HPLC, GC-MS).
- Calculation: The rate of photodegradation and the half-life are calculated from the decline in **Prometon** concentration over time in the irradiated samples, corrected for any degradation observed in the dark controls.

Conclusion

Prometon is a persistent herbicide with low to moderate mobility in soil. While it has a low potential for bioaccumulation, its persistence and mobility in the environment warrant careful consideration, as it can be transported to surface and groundwater. The degradation of **Prometon** is primarily driven by microbial activity and photodegradation, leading to the formation of various metabolites. This technical guide provides a foundational understanding of the environmental fate and transport of **Prometon** for researchers and professionals in related fields.

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- To cite this document: BenchChem. [Prometon: An In-Depth Technical Guide to its Environmental Fate and Transport]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b051717#environmental-fate-and-transport-of-prometon]

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